molecular formula C6H12O3 B1286413 2-Propoxypropanoic acid CAS No. 56674-67-0

2-Propoxypropanoic acid

Cat. No.: B1286413
CAS No.: 56674-67-0
M. Wt: 132.16 g/mol
InChI Key: CPCVNVLTHQVAPE-UHFFFAOYSA-N
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Description

2-Propoxypropanoic acid is an organic compound with the molecular formula C6H12O3 It is a carboxylic acid derivative, characterized by the presence of a propoxy group attached to the propanoic acid backbone

Scientific Research Applications

2-Propoxypropanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of esters and amides.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals, including surfactants and polymers.

Future Directions

Research on related compounds, such as Per- and polyfluoroalkyl substances (PFASs), suggests that there are four major trends that will shape future research . These include the mobility of short-chain PFAS due to their high polarity, persistency, and volatility; the substitution of regulated substances with substitutes of similar concern; an increase in the structural diversity of existing PFAS molecules; and the exploration of the unknown “Dark Matter” of PFAS, which includes the amount, identity, formation pathways, and transformation dynamics of polymers and PFAS precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propoxypropanoic acid can be synthesized through several methods. One common approach involves the esterification of propanoic acid with propanol, followed by hydrolysis to yield the desired acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to optimize yield and efficiency. The process involves the controlled addition of reactants and catalysts, with precise temperature and pressure control to maintain reaction conditions. This method ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Propoxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted propanoic acids.

Comparison with Similar Compounds

    Propanoic acid: Lacks the propoxy group, resulting in different chemical properties and reactivity.

    2-Methoxypropanoic acid: Contains a methoxy group instead of a propoxy group, leading to variations in its chemical behavior.

    2-Ethoxypropanoic acid: Similar structure but with an ethoxy group, affecting its solubility and reactivity.

Uniqueness: 2-Propoxypropanoic acid is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in synthesis and research.

Properties

IUPAC Name

2-propoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4-9-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCVNVLTHQVAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560985
Record name 2-Propoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56674-67-0
Record name 2-Propoxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Silver oxide (87.5 g, 0.38 mol) was added to a mixture of (R)-methyl lactate (52.1 g, 0.5 mol) with 1-iodopropane (100 g, 0.59 mol) over 3 hours, followed by allowing the mixture to stand at room temperature for 4 days, adding ether (200 ml) for dilution, filtering the mixture, distilling off ether, washing the residue with 2N-NaOH aqueous solution, drying over anhydrous sodium sulfate, distilling it under reduced pressure to obtain (R)-methyl 2-propoxypropionate (46.1 g, b.p. 33°-34° C./5 mmHg). To this (R)-methyl 2-propoxypropionate (28.2 g) were added water (60 ml) and NaOH (10 g), followed by agitating the mixture at room temperature for 3 hours, pouring the mixture in 6N-hydrochloric acid (80 ml), extracting the resulting organic layer with ether, washing the resulting organic layer with water and distilling off ether to obtain 2-propoxypropionic acid (18.0 g).
Name
(R)-methyl 2-propoxypropionate
Quantity
28.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In analogy to the procedure described in example 44, rac-3-(1H-indol-5-yl)-2-propoxy-propionic acid methyl ester (preparation 6) was reacted with 4-chloromethyl-5-methyl-2-(4-trifluoromethyl-phenyl)-oxazole to give rac-3-1-[5-methyl-2-(4-trifluoromethyl-phenyl)-oxazol-4-yl methyl]-1H-indol-5-yl}-2-propoxy-propionic acid as light yellow solid.
Name
rac-3-(1H-indol-5-yl)-2-propoxy-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the environmental concerns surrounding perfluoro-2-propoxypropanoic acid (GenX)?

A1: GenX has emerged as a significant drinking water contaminant, particularly in areas near manufacturing facilities. [] A study focusing on the Cape Fear River watershed, impacted by PFAS manufacturing, found average GenX concentrations of 631 ng/L in raw drinking water. [] This raises concerns as GenX is a replacement for other PFAS like perfluorooctanoic acid (PFOA), which have been linked to various health issues. The presence of GenX and other emerging PFAS in drinking water sources highlights the need for improved monitoring and treatment strategies.

Q2: How effectively do current water treatment methods remove GenX and other PFAS?

A2: While conventional water treatment methods may effectively remove legacy PFAS like PFOA and PFOS, the efficacy of these methods for removing GenX and other emerging PFAS requires further investigation. Research indicates that GenX exhibits lower adsorbability onto powdered activated carbon (PAC) compared to legacy PFAS. [] This suggests that current treatment methods relying on PAC may be less effective at removing GenX, necessitating the development of alternative or supplementary treatment technologies to ensure safe drinking water.

Q3: How does the structure of PFAS, including GenX, influence their adsorption to materials used in water treatment?

A3: Studies demonstrate that the structure of PFAS significantly impacts their adsorption behavior on materials like activated carbon and anion exchange resins. [] The length of the perfluoroalkyl chain plays a crucial role, with longer chains generally leading to stronger adsorption. [] This is likely due to increased hydrophobic interactions between the longer fluorocarbon chain and the adsorbent surface. Additionally, the functional group also influences adsorption, with sulfonic acids exhibiting higher adsorption than carboxylic acids of the same chain length. [] This difference in adsorption behavior underscores the need for tailored treatment approaches for different classes of PFAS, considering their specific structural characteristics.

Q4: How do researchers assess the potential toxicity of GenX and other emerging PFAS?

A4: Researchers utilize zebrafish as a model organism to investigate the developmental toxicity and neurotoxicity of various PFAS, including GenX. [] Zebrafish embryos are exposed to different PFAS concentrations throughout development, and subsequent assessments include monitoring for developmental abnormalities, behavioral changes (such as hyperactivity), and analyzing tissue accumulation of these chemicals. [] This approach allows for the identification of potential hazards associated with exposure to these emerging contaminants.

Q5: Are there any observed links between the chemical structure of PFAS and their toxicological effects?

A5: Research suggests a connection between the structure of certain PFAS and their toxicity profiles. For instance, a study found that among aliphatic sulfonic acid PFAS, longer carbon chain lengths correlated with increased developmental neurotoxicity in zebrafish, although this trend wasn't observed for developmental toxicity. [] These findings highlight the complexity of PFAS toxicity and underscore the importance of considering structural features when assessing the potential risks associated with these chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.